molecular formula C20H21N5O2S B11004512 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11004512
M. Wt: 395.5 g/mol
InChI Key: AESJMXOAQGBDPX-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring, an indole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the synthesis of the indole and thiazole rings. These intermediates are then coupled together under specific reaction conditions to form the final compound.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Indole Ring: The indole ring is typically synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

    Coupling of Intermediates: The final step involves coupling the pyrazole, indole, and thiazole intermediates under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, potentially forming an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can be used as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of three distinct heterocyclic rings (pyrazole, indole, and thiazole), which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N5O2S/c1-11-14(12(2)25-24-11)6-7-19(26)23-20-22-18(10-28-20)16-9-21-17-8-13(27-3)4-5-15(16)17/h4-5,8-10,21H,6-7H2,1-3H3,(H,24,25)(H,22,23,26)

InChI Key

AESJMXOAQGBDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CNC4=C3C=CC(=C4)OC

Origin of Product

United States

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